4-Bromo-2,5-dimethoxytoluene

Organic Synthesis Electrophilic Aromatic Substitution Process Chemistry

Secure your supply of 4-Bromo-2,5-dimethoxytoluene (CAS 13321-74-9), the definitive 4-bromo-2,5-dimethoxy building block. Its unique regiochemistry is non-interchangeable with isomers: the 4-bromo substitution enables selective lithium-halogen exchange for 2,5-dimethoxy-4-methylbenzaldehyde and Pd-catalyzed couplings. Essential for serotonin receptor pharmacophore research (DOB synthesis) and azide click chemistry. Ensure you receive the correct solid-state (mp 77-78°C) intermediate; verify purity ≥97% before purchase.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 13321-74-9
Cat. No. B079739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethoxytoluene
CAS13321-74-9
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)Br)OC
InChIInChI=1S/C9H11BrO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3
InChIKeyYDRBZEYUYXQONG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-dimethoxytoluene (CAS 13321-74-9): Structural and Physicochemical Baseline for Procurement


4-Bromo-2,5-dimethoxytoluene (CAS 13321-74-9) is a brominated aromatic ether with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol [1]. It is characterized by a melting point of 77-78°C and a boiling point of 270.4°C at 760 mmHg [2]. The compound is a solid at room temperature and is commonly available with a purity of ≥97% from commercial suppliers . Its structure features a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions of the toluene ring, which confers distinct reactivity and utility as a synthetic intermediate [1].

Why Generic Substitution Fails for 4-Bromo-2,5-dimethoxytoluene


Structural analogs such as 2,5-dimethoxytoluene (CAS 24599-58-4) or other brominated isomers (e.g., 2-bromo-5-methyl-1,4-dimethoxybenzene) differ critically in their regiochemical and physicochemical profiles, rendering them non-interchangeable in applications demanding precise substitution patterns. The 4-bromo substitution on 2,5-dimethoxytoluene dictates unique electronic and steric effects that influence both downstream reactivity and physical properties, including a solid state at room temperature (melting point 77-78°C) compared to the liquid state of its non-brominated analog (melting point 19-21°C) [1]. These differences preclude simple substitution and necessitate product-specific evidence for procurement decisions.

Quantitative Differentiation Guide for 4-Bromo-2,5-dimethoxytoluene Procurement


Synthesis Yield: Bromination of 2,5-Dimethoxytoluene to 4-Bromo-2,5-dimethoxytoluene

The synthesis of 4-Bromo-2,5-dimethoxytoluene via bromination of 2,5-dimethoxytoluene using bromine in chloroform proceeds with an approximate yield of 70% [1]. This yield is quantifiably lower than the 89.6% yield reported for the synthesis of its downstream aldehyde derivative, 2,5-dimethoxy-4-methylbenzaldehyde, from 2,5-dimethoxytoluene via the Gattermann procedure [2], highlighting the distinct synthetic efficiency profiles of bromination versus formylation pathways.

Organic Synthesis Electrophilic Aromatic Substitution Process Chemistry

Physical State and Melting Point: Solid vs. Liquid at Room Temperature

4-Bromo-2,5-dimethoxytoluene exhibits a melting point of 77-78°C, making it a solid at room temperature [1]. In contrast, its non-brominated precursor, 2,5-dimethoxytoluene (CAS 24599-58-4), has a melting point of 19-21°C and is a liquid under standard laboratory conditions [2]. This 56-59°C difference in melting point significantly impacts handling, storage, and formulation considerations.

Physical Chemistry Formulation Science Handling and Storage

Boiling Point: Volatility Comparison with 2,5-Dimethoxytoluene

The boiling point of 4-Bromo-2,5-dimethoxytoluene is reported as 270.4°C at 760 mmHg [1]. This is 51-52°C higher than the boiling point of 2,5-dimethoxytoluene, which is 218-220°C at 760 mmHg [2]. The elevated boiling point of the brominated derivative reflects increased molecular weight and altered intermolecular interactions, which directly affect distillation conditions and thermal stability margins in high-temperature reactions.

Thermal Stability Process Safety Distillation

Regioselective Bromination: Directed Substitution Pattern vs. Competing Isomers

Bromination of 2,5-dimethoxytoluene proceeds with high regioselectivity for the 4-position due to the combined ortho/para-directing effects of the two methoxy groups and the methyl substituent . While precise isomer ratio data is not reported, the isolated product is consistently described as the 4-bromo derivative. This contrasts with the bromination of 2,5-dimethoxybenzaldehyde, which yields a 4:1 mixture of 4-bromo and 2-bromo isomers [1], underscoring the unique directing influence of the methyl group in 2,5-dimethoxytoluene that minimizes competing bromination pathways.

Regioselectivity Electrophilic Aromatic Substitution Reaction Optimization

Hazard Profile: GHS Classification vs. 2,5-Dimethoxytoluene

4-Bromo-2,5-dimethoxytoluene carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1]. While 2,5-dimethoxytoluene is not assigned these specific hazard classifications in publicly available sources, its brominated derivative presents quantifiably higher acute toxicity and irritation potential that necessitate distinct handling protocols and personal protective equipment (PPE) requirements.

Safety Data Occupational Health Regulatory Compliance

Optimal Application Scenarios for 4-Bromo-2,5-dimethoxytoluene


Synthesis of 2,5-Dimethoxy-4-methylbenzaldehyde via Lithium-Halogen Exchange

4-Bromo-2,5-dimethoxytoluene serves as a key intermediate in the preparation of 2,5-dimethoxy-4-methylbenzaldehyde through lithium-halogen exchange followed by DMF quenching [1]. The 4-bromo substitution pattern is essential for this transformation, as alternative brominated isomers would yield different aldehyde regioisomers unsuitable for subsequent synthesis of 2C-D, DOM, and related phenethylamines.

Precursor for 4-Substituted 2,5-Dimethoxyamphetamine (DOX) Series

In medicinal chemistry and neuropharmacology research, 4-Bromo-2,5-dimethoxytoluene is employed as a starting material for the synthesis of 4-substituted 2,5-dimethoxyamphetamines (DOX series), including DOB (4-bromo-2,5-dimethoxyamphetamine) [2]. The 4-bromo substituent is critical for achieving the desired serotonin receptor (5-HT2A/2C) binding profile associated with this pharmacophore class.

Building Block for Azide-Containing Compounds

The compound is documented for use in the preparation of amphetamines and azides via regioselective and stereospecific reactions . The bromine atom at the 4-position undergoes nucleophilic substitution with azide ion, enabling the synthesis of azido-substituted aromatics for click chemistry and bioconjugation applications.

Cross-Coupling Reactions for Extended Aromatic Systems

4-Bromo-2,5-dimethoxytoluene participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, as demonstrated by its use in Pd(OAc)₂/[HPt-Bu₃][BF₄]-mediated reactions [3]. The 4-bromo position provides a defined coupling site for introducing diverse aryl, alkyl, or amino substituents, enabling the construction of complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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